molecular formula C22H23ClN4O5 B14229477 1-N-(4-chlorophenyl)-4-hydroxy-2-N-[4-(3-oxomorpholin-4-yl)phenyl]pyrrolidine-1,2-dicarboxamide

1-N-(4-chlorophenyl)-4-hydroxy-2-N-[4-(3-oxomorpholin-4-yl)phenyl]pyrrolidine-1,2-dicarboxamide

Numéro de catalogue: B14229477
Poids moléculaire: 458.9 g/mol
Clé InChI: DMYZJLOWGSRVKP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a pyrrolidine backbone substituted with two carboxamide groups. The first carboxamide is linked to a 4-chlorophenyl group, while the second connects to a phenyl ring bearing a 3-oxomorpholin-4-yl moiety. Such structural motifs are common in pharmaceuticals targeting enzymes or receptors requiring aromatic and heterocyclic recognition elements .

Propriétés

Formule moléculaire

C22H23ClN4O5

Poids moléculaire

458.9 g/mol

Nom IUPAC

1-N-(4-chlorophenyl)-4-hydroxy-2-N-[4-(3-oxomorpholin-4-yl)phenyl]pyrrolidine-1,2-dicarboxamide

InChI

InChI=1S/C22H23ClN4O5/c23-14-1-3-16(4-2-14)25-22(31)27-12-18(28)11-19(27)21(30)24-15-5-7-17(8-6-15)26-9-10-32-13-20(26)29/h1-8,18-19,28H,9-13H2,(H,24,30)(H,25,31)

Clé InChI

DMYZJLOWGSRVKP-UHFFFAOYSA-N

SMILES canonique

C1COCC(=O)N1C2=CC=C(C=C2)NC(=O)C3CC(CN3C(=O)NC4=CC=C(C=C4)Cl)O

Origine du produit

United States

Méthodes De Préparation

Ring-Closing Metathesis

The pyrrolidine ring is often constructed via ring-closing metathesis (RCM) of diene precursors. For example, a diene containing protected amine and hydroxyl groups undergoes RCM using Grubbs II catalyst (5 mol%) in dichloromethane at 40°C, yielding the bicyclic intermediate with >85% efficiency. Subsequent hydrogenation (H₂, Pd/C) saturates the double bond to form the pyrrolidine core.

Diastereoselective Hydroxylation

Introduction of the C4 hydroxyl group is achieved through Sharpless asymmetric dihydroxylation. Using AD-mix-β and a chiral ligand, the pyrrolidine derivative is treated at -20°C to afford the (2R,4R) configuration with 92% enantiomeric excess (ee). This step is critical for biological activity, as incorrect stereochemistry diminishes target binding affinity.

Functionalization of the Pyrrolidine Core

N-Acylation with 4-Chlorophenyl Isocyanate

The primary amine at position 1 reacts with 4-chlorophenyl isocyanate in tetrahydrofuran (THF) at 0°C. Triethylamine (2 eq) acts as a base, achieving >95% conversion within 2 hours. Excess isocyanate is quenched with aqueous NaHCO₃ to prevent over-reaction.

Coupling with 4-(3-Oxomorpholin-4-yl)Aniline

The secondary amine at position 2 is acylated via a nucleophilic acyl substitution. A pre-activated acid chloride derivative of 4-(3-oxomorpholin-4-yl)benzoic acid is coupled using N,N-diisopropylethylamine (DIPEA) in dichloromethane. The reaction proceeds at room temperature for 12 hours, yielding the dicarboxamide product.

Synthesis of the 3-Oxomorpholin-4-yl Moiety

Cyclocondensation Strategy

The morpholinone ring is synthesized from 2-aminoethanol and ethyl glyoxylate. In a one-pot reaction, the intermediates undergo cyclization at 80°C in acetic acid, forming 3-oxomorpholine with 78% yield. Nitration at the para-position is achieved using fuming HNO₃/H₂SO₄, followed by catalytic hydrogenation (Pd/C, H₂) to the aniline derivative.

Suzuki-Miyaura Coupling

The morpholinyl-aniline intermediate is coupled to the pyrrolidine core via a palladium-catalyzed reaction. Using bis(pinacolato)diboron, Pd(dppf)Cl₂, and K₂CO₃ in 1,4-dioxane at 110°C, the biaryl bond forms with 89% yield. This method avoids harsh conditions that could degrade the hydroxyl group.

Critical Reaction Optimization

Solvent and Temperature Effects

Reaction Step Optimal Solvent Temperature (°C) Yield Improvement
Pyrrolidine RCM Dichloromethane 40 85% → 92%
Morpholinyl Coupling 1,4-Dioxane 110 75% → 89%
Final Acylation THF 0 (ice bath) 70% → 95%

Data aggregated from highlight the importance of solvent polarity in stabilizing transition states.

Catalytic Systems

The use of Pd(dppf)Cl₂ in Suzuki couplings minimizes side reactions compared to Pd(PPh₃)₄, as evidenced by HPLC purity increasing from 82% to 96%. For acylation, DMAP (4-dimethylaminopyridine) accelerates the reaction by 3-fold through nucleophilic catalysis.

Stereochemical Control and Analysis

The (2R,4R) configuration is confirmed via X-ray crystallography and NMR spectroscopy. Nuclear Overhauser effect (NOE) experiments distinguish axial and equatorial protons, verifying the hydroxyl group’s orientation. Chiral HPLC (Chiralpak IC column, hexane/isopropanol) resolves enantiomers, ensuring >99% stereochemical purity in the final product.

Scalability and Industrial Considerations

A pilot-scale synthesis (500 g batch) achieved 67% overall yield using the following cost-saving measures:

  • Replacing SnCl₂ with Na₂S₂O₄ in nitro reductions (prevents tin waste)
  • Recycling Pd catalysts via scavenger resins
  • Continuous flow hydrogenation for morpholinyl intermediate

Despite these advances, the multi-step process remains cost-intensive, with raw material expenses exceeding \$12,000/kg.

Comparative Analysis of Alternative Routes

Method Steps Total Yield Purity Cost Estimate
Sequential Acylation 7 58% 98.5% \$14,200/kg
Convergent Synthesis 5 63% 97.8% \$11,800/kg
One-Pot Functionalization 6 49% 95.2% \$9,500/kg

Data from demonstrate trade-offs between step count and yield. The convergent approach offers the best balance for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

1-N-(4-chlorophenyl)-4-hydroxy-2-N-[4-(3-oxomorpholin-4-yl)phenyl]pyrrolidine-1,2-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.

Applications De Recherche Scientifique

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of 1-N-(4-chlorophenyl)-4-hydroxy-2-N-[4-(3-oxomorpholin-4-yl)phenyl]pyrrolidine-1,2-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Compounds

(4aR)-N-[2-(6-Cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide

  • Core Structure : Replaces pyrrolidine with a pyrrolo[1,2-b]pyridazine scaffold, introducing a fused bicyclic system that may enhance rigidity and binding specificity.
  • Substituents: A trifluoromethyl group improves metabolic stability and lipophilicity. A cyano-pyrimidine substituent could engage in π-π stacking or polar interactions. A morpholinylethoxy side chain increases solubility and modulates pharmacokinetics.
  • Functional Groups : Retains a hydroxyl group but lacks the 3-oxomorpholinylphenyl carboxamide seen in the target compound. This suggests divergent binding mechanisms .

1-(4-Chlorophenyl)-N-{[1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-5-oxopyrrolidine-3-carboxamide (CAS 897623-30-2)

  • Core Structure : Shares a pyrrolidine ring but replaces one carboxamide with a tetrazole ring.
  • Substituents :
    • Dual 4-chlorophenyl groups may enhance target affinity through hydrophobic interactions.
    • The tetrazole moiety, a bioisostere for carboxylic acids, improves metabolic resistance and bioavailability.

Implications of Structural Variations

  • Binding Affinity : The target compound’s dual carboxamides and 3-oxomorpholinyl group may favor interactions with polar binding pockets, unlike the pyrrolo-pyridazine derivative’s emphasis on hydrophobic/aromatic interactions.
  • Solubility : The morpholinylethoxy chain in and hydroxyl group in the target compound enhance aqueous solubility, whereas the tetrazole in balances lipophilicity.
  • Metabolic Stability : Trifluoromethyl and tetrazole groups in analogues likely confer resistance to oxidative metabolism compared to the target’s hydroxyl group, which may be susceptible to glucuronidation.

Activité Biologique

1-N-(4-chlorophenyl)-4-hydroxy-2-N-[4-(3-oxomorpholin-4-yl)phenyl]pyrrolidine-1,2-dicarboxamide, commonly referred to as EMD-503982, is a complex organic compound with significant potential in pharmacology. Its unique structural features, including a pyrrolidine backbone and various functional groups, suggest diverse biological activities. This article reviews the biological activities associated with this compound, drawing on various studies and research findings.

Chemical Structure and Properties

The molecular formula of EMD-503982 is C22H23ClN4O5C_{22}H_{23}ClN_{4}O_{5}, with a molecular weight of 458.9 g/mol. The compound's IUPAC name is (2R,4R)-1-N-(4-chlorophenyl)-4-hydroxy-2-N-[4-(3-oxomorpholin-4-yl)phenyl]pyrrolidine-1,2-dicarboxamide. Its structure includes a chlorophenyl group and a morpholinyl moiety, which are critical for its biological interactions.

Anticancer Properties

Research indicates that compounds similar to EMD-503982 exhibit significant anticancer activities. For instance, studies have shown that related compounds can inhibit key kinases involved in cancer progression, particularly in glioblastoma cells. One notable compound from this class demonstrated low micromolar activity against AKT2/PKBβ, a critical oncogenic pathway in glioma .

Key findings include:

  • Inhibition of Glioma Growth : Compounds similar to EMD-503982 have been reported to inhibit the growth of glioma cell lines effectively.
  • Selectivity : Some derivatives show reduced cytotoxicity towards non-cancerous cells while maintaining efficacy against tumor cells .

Enzyme Inhibition

The compound's structure suggests potential enzyme inhibitory activity. Related studies have shown that compounds with similar functionalities can inhibit enzymes such as acetylcholinesterase (AChE), which is essential for neurotransmission and is often targeted in neurodegenerative diseases .

Antibacterial Activity

While primarily focused on anticancer properties, some derivatives of chlorophenyl-substituted compounds have exhibited antibacterial activity against various strains. This broadens the potential therapeutic applications of EMD-503982 beyond oncology .

Comparative Analysis of Similar Compounds

To better understand the biological activity of EMD-503982, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
1-N-(4-chlorophenyl)-2-N-[4-(3-imino-morpholin)]pyrrolidineContains an imino group instead of oxoPotentially different biological activity due to imino functionality
1-N-(4-fluorophenyl)-4-hydroxy-pyrrolidineSubstituted fluorine instead of chlorineMay exhibit different reactivity and biological profile
1-N-(phenyl)-2-N-[morpholin]pyrrolidineLacks halogen substituentsSimplified structure may lead to distinct pharmacological properties

Case Studies

  • In Vitro Studies : A study involving primary patient-derived glioma stem cells demonstrated that certain pyrano[2,3-c]pyrazole derivatives inhibited neurosphere formation and showed selective toxicity towards cancer cells without affecting healthy cells .
  • Kinase Inhibition : Another study highlighted the kinase inhibitory function of related compounds, establishing their role in disrupting oncogenic signaling pathways in gliomas .

Q & A

Q. Example Reaction Conditions :

StepReagents/CatalystsSolventTemperatureYield (%)
1Pd(OAc)₂DMF80°C65–75
2CuIToluene110°C70–85

Advanced: How can computational methods predict reaction pathways and optimize synthesis?

Answer:
Quantum mechanical calculations (e.g., DFT) and reaction path searches model transition states and intermediates, reducing experimental iterations. For example:

  • ICReDD Framework : Combines computational screening with experimental feedback to prioritize reaction conditions. This method reduced optimization time by 40% in morpholine derivative syntheses .
  • Solvent Effects : COSMO-RS simulations predict solvent compatibility, minimizing side reactions .

Basic: What spectroscopic techniques characterize purity and structural integrity?

Answer:

  • NMR : Use ¹H/¹³C NMR (DMSO-d₆) to confirm substituent positions. For example, the 4-chlorophenyl group shows aromatic protons at δ 7.2–7.5 ppm .
  • HPLC-MS : Validate molecular weight (e.g., [M+H]⁺ = 488.64) and detect impurities (<2%) .
  • X-ray Crystallography : Resolve stereochemistry (e.g., C13 H17 Cl N2 O structure with a = 13.286 Å, b = 9.1468 Å) .

Advanced: How to resolve discrepancies in spectroscopic data (e.g., unexpected NMR shifts)?

Answer:

  • Cross-Validation : Compare experimental NMR shifts with computed chemical shifts (GIAO-DFT). Discrepancies >0.5 ppm suggest conformational isomers .
  • Controlled Replicates : Repeat synthesis under inert atmospheres (Ar/N₂) to rule out oxidation artifacts .
  • Dynamic NMR : Analyze temperature-dependent spectra to identify rotamers .

Advanced: What strategies elucidate reaction mechanisms for morpholine-pyrrolidine derivatives?

Answer:

  • Isotopic Labeling : Track ¹⁸O incorporation in the morpholinone carbonyl group during hydrolysis .
  • Kinetic Studies : Monitor intermediate formation via in-situ IR. For example, acylation rates correlate with electron-withdrawing substituents on phenyl groups .
  • Computational Mapping : Identify transition states (TS) using NEB (Nudged Elastic Band) methods. TS energy barriers explain regioselectivity .

Basic: What in vitro assays evaluate biological activity?

Answer:

  • Enzyme Inhibition : Screen against kinases or proteases (IC₅₀ values <10 µM indicate potency) .
  • Cell Permeability : Use Caco-2 monolayers (Papp >1 ×10⁻⁶ cm/s suggests oral bioavailability) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ <50 µM in HeLa cells) .

Advanced: How to design SAR studies for pharmacodynamic optimization?

Answer:

  • Substituent Variation : Synthesize analogs with electron-donating (e.g., -OCH₃) or bulky groups (e.g., -CF₃) on the phenyl ring. Activity trends reveal steric/electronic requirements .
  • Free Energy Perturbation (FEP) : Predict binding affinity changes (ΔΔG) for virtual analogs before synthesis .
  • Multivariate Analysis : Use PCA (Principal Component Analysis) to correlate structural descriptors (logP, PSA) with bioactivity .

Advanced: How to validate crystallographic data when polymorphs arise?

Answer:

  • PXRD : Compare experimental patterns (2θ = 10–30°) with simulated data from single-crystal structures .
  • Thermal Analysis : DSC detects polymorphic transitions (e.g., endothermic peaks at Tm ±5°C) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) to explain stability differences .

Basic: What storage conditions ensure compound stability?

Answer:

  • Temperature : Store at -20°C in amber vials to prevent photodegradation .
  • Atmosphere : Use argon-filled containers to minimize oxidation of the hydroxy group .
  • Solubility : Lyophilize as a stable solid (solubility >10 mg/mL in DMSO) .

Advanced: How do 4-chlorophenyl and morpholinone substituents affect derivatization?

Answer:

  • Steric Effects : The 4-chlorophenyl group hinders nucleophilic attack at the pyrrolidine carbonyl, requiring bulky-base catalysts (e.g., DBU) .
  • Electronic Effects : The morpholinone’s electron-deficient carbonyl directs electrophilic substitution to the para position .
  • DFT Insights : Fukui indices identify reactive sites (e.g., f⁺ = 0.12 for morpholinone C=O) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.